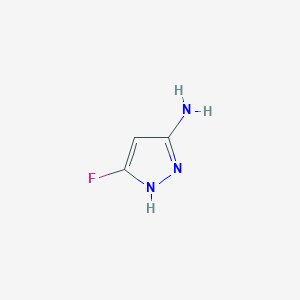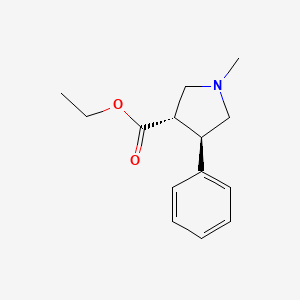
(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate
Vue d'ensemble
Description
(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate (EMPC) is a cyclic organic compound belonging to the pyrrolidine family of compounds. It is a derivative of the natural product pyrrolidine, which is found in many plants. EMPC has been studied extensively for its potential applications in the field of medicinal chemistry, particularly as an anti-inflammatory agent. In addition, it has been used as a reagent in organic synthesis and as a catalyst in various biochemical and physiological processes. This article will discuss the synthesis of EMPC, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.
Applications De Recherche Scientifique
Neuroprotection
- Selective Activation of Group-II Metabotropic Glutamate Receptors for Neuroprotection : Aminopyrrolidine-2R,4R-dicarboxylated, a related compound, has been shown to protect neurons against excitotoxic degeneration by activating mGlu2 and/or mGlu3 receptors. This encourages the search for potent, selective, and systemically active mGlu2/3 receptor agonists as neuroprotective drugs (Battaglia et al., 1998).
Chemical Synthesis and Catalysis
- Phosphine-Catalyzed Annulation for Tetrahydropyridines Synthesis : Ethyl 2-methyl-2,3-butadienoate, a compound related to (3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate, undergoes [4 + 2] annulation with N-tosylimines, demonstrating its potential in chemical synthesis (Zhu et al., 2003).
- Efficient Synthesis of Pyrrolidine Derivatives : A practical and efficient synthesis method for pyrrolidine derivatives, like 1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid, has been established. These derivatives are key chiral building blocks for biologically active compounds (Ohigashi et al., 2010).
Glycosidase Inhibition
- Glycosidase Inhibitory Activities of Pyrrolidine Derivatives : Certain pyrrolidine derivatives have been identified as selective α-L-fucosidase and β-galactosidase inhibitors, which can be relevant in biological and medicinal research (Moreno‐Vargas et al., 2003).
Enzyme-Catalyzed Kinetic Resolution
- Enzyme-Catalyzed Kinetic Resolution of Pyrrolidine Derivatives : Enzyme-catalyzed resolution methods have been developed for tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, showcasing the potential of enzymes in resolving complex organic compounds (Faigl et al., 2013).
Asymmetric Synthesis
- Asymmetric Synthesis of Pyrrolidine Carboxylic Acids : The diastereoselective conjugate addition for synthesizing 4-aminopyrrolidine-3-carboxylic acids and 4-aminotetrahydrofuran-3-carboxylic acids demonstrates the scope of asymmetric synthesis in creating complex molecules (Bunnage et al., 2004).
Propriétés
IUPAC Name |
ethyl (3S,4R)-1-methyl-4-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-3-17-14(16)13-10-15(2)9-12(13)11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASVXEYIDKFYPJ-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CN(C[C@H]1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-Ethyl 1-methyl-4-phenylpyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



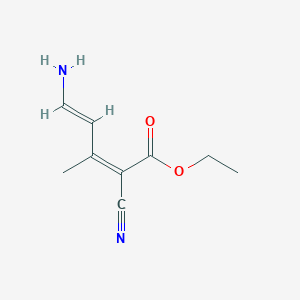
![Ethyl (1a,6a,7a)-2-oxo-bicyclo-[4.1.0]heptane-7-carboxylate](/img/structure/B1396117.png)
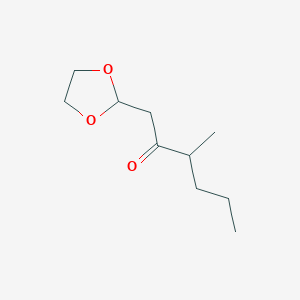
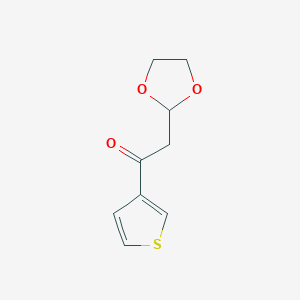
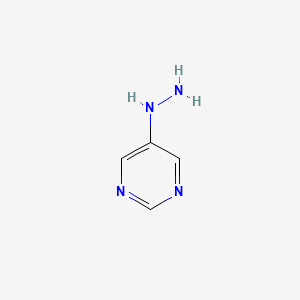
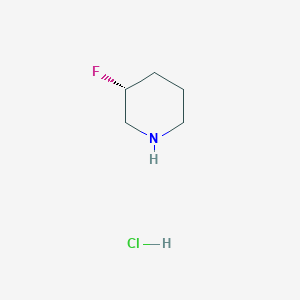
![Carbonic acid methyl ester 4-methyl-[1,2,3]thiadiazol-5-ylmethyl ester](/img/structure/B1396125.png)
![5-Chloro-7-methylimidazo[1,2-c]pyrimidine](/img/structure/B1396126.png)
![4-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B1396130.png)
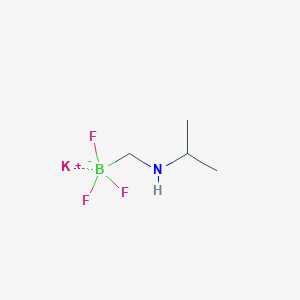
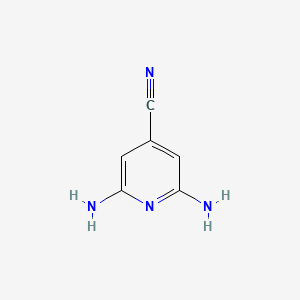
![trans-6-Amino-3-oxabicyclo[3.1.0]hexane](/img/structure/B1396133.png)
